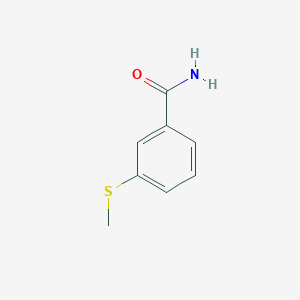
Di-rhodium tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium(II) acetate dimer: is a coordination compound with the formula Rh₂(OOCCH₃)₄. This compound is known for its emerald green color and is slightly soluble in polar solvents, including water . It is widely studied and used as a catalyst in various chemical reactions, particularly in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rhodium(II) acetate dimer is typically synthesized by heating hydrated rhodium(III) chloride in a mixture of methanol and acetic acid. The crude product is the bis(methanol) complex, which can be easily desolvated to obtain the final product . Another method involves refluxing rhodium hydroxide in glacial acetic acid for an extended period .
Industrial Production Methods: Industrial production methods for rhodium(II) acetate dimer are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Rhodium(II) acetate dimer undergoes various types of reactions, including:
Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.
Reduction: It is involved in hydrogenation reactions, reducing alkenes to alkanes.
Substitution: The acetate groups can be replaced by other carboxylates of strong acids.
Common Reagents and Conditions:
Cyclopropanation of Alkenes: Rhodium(II) acetate dimer is used as a catalyst in the presence of diazo compounds.
Oxidation of Alcohols: It requires an oxidizing agent such as molecular oxygen or hydrogen peroxide.
Insertion into C-H and X-H Bonds: This reaction involves diazo compounds and can occur under mild conditions.
Major Products Formed:
Cyclopropanes: From cyclopropanation reactions.
Aldehydes and Ketones: From oxidation of alcohols.
Functionalized Alkanes: From insertion reactions.
Applications De Recherche Scientifique
Rhodium(II) acetate dimer has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which rhodium(II) acetate dimer exerts its catalytic effects involves the formation of a rhodium-carbenoid intermediate. This intermediate can insert into C-H and X-H bonds, facilitating various transformations . The molecular targets include alkenes, alcohols, and diazo compounds, and the pathways involve the formation of cyclopropanes, aldehydes, and ketones .
Comparaison Avec Des Composés Similaires
- Rhodium(III) acetate
- Rhodium(II) octanoate
- Rhodium(II) trifluoroacetate
- Copper(II) acetate
- Chromium(II) acetate
Comparison: Rhodium(II) acetate dimer is unique due to its high reactivity and versatility as a catalyst. Unlike rhodium(III) acetate, it can form stable carbenoid intermediates, making it more effective in cyclopropanation and insertion reactions . Compared to copper(II) and chromium(II) acetates, rhodium(II) acetate dimer exhibits higher catalytic efficiency and selectivity .
Propriétés
Formule moléculaire |
C8H12O8Rh2+2 |
|---|---|
Poids moléculaire |
441.99 g/mol |
Nom IUPAC |
rhodium(3+);tetraacetate |
InChI |
InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+3/p-4 |
Clé InChI |
VUPQHSHTKBZVML-UHFFFAOYSA-J |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3].[Rh+3] |
Description physique |
Green powder; Insoluble in water; [Alfa Aesar MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,4-Benzenediamine, N-(4-aminophenyl)-N'-[4-(phenylamino)phenyl]-](/img/structure/B8523646.png)





![Benzo[b]thiophene-2-carboxamide,3-amino-6-(4-amino-1-piperidinyl)-4-(methylthio)-](/img/structure/B8523680.png)



